molecular formula C9H6ClNO3 B2773636 Methyl 2-chloro-5-isocyanatobenzoate CAS No. 1071679-97-4

Methyl 2-chloro-5-isocyanatobenzoate

Cat. No.: B2773636
CAS No.: 1071679-97-4
M. Wt: 211.6
InChI Key: RDESLMUBJPPMCW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-isocyanatobenzoate (CAS 1071679-97-4) is a chemical compound with the molecular formula C 9 H 6 ClNO 3 and a molecular weight of 211.60 g/mol . Its structure incorporates both an ester functional group and a highly reactive isocyanate group, making it a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound serves as a crucial building block for the synthesis of more complex molecules. It is specifically used in the preparation of 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based derivatives . These derivatives are investigated as potent and selective inhibitors of the mitochondrial enzyme MTHFD2, a promising therapeutic target in various cancers due to its significant upregulation in tumor cells . Researchers utilize this compound to construct the urea bridge in these inhibitor compounds, which is essential for their binding affinity and activity. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Strict precautions must be taken during handling due to the reactive nature of the isocyanate functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-5-isocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-9(13)7-4-6(11-5-12)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDESLMUBJPPMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Chloro 5 Isocyanatobenzoate

Phosgenation Routes from Aminobenzoate Precursors

The classical and most established method for the synthesis of isocyanates, including Methyl 2-chloro-5-isocyanatobenzoate, is through the phosgenation of the corresponding primary amine. acs.orgnih.govrsc.org In this case, the precursor is Methyl 5-amino-2-chlorobenzoate. This process, while efficient, involves the use of highly toxic phosgene (B1210022) gas (COCl₂), necessitating stringent safety measures. rsc.org Safer alternatives to gaseous phosgene, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are often employed in laboratory and industrial settings. Triphosgene, a stable crystalline solid, is a particularly favored substitute as it can generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent. nih.govresearchgate.net

The reaction proceeds by the addition of the amine to phosgene (or its equivalent), leading to the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the phosgenation reaction is highly dependent on the careful control of reaction parameters. Key variables include temperature, solvent, and the molar ratio of reactants. The reaction is typically carried out in an inert solvent, such as toluene, chlorobenzene, or ethyl acetate (B1210297), to facilitate heat transfer and control the reaction rate.

The stoichiometry of the reagents is critical for maximizing the yield of the desired isocyanate and minimizing the formation of byproducts. A molar excess of phosgene is generally used to ensure the complete conversion of the starting amine. The reaction temperature is also a crucial factor; the initial reaction of the amine with phosgene is often carried out at low temperatures to control the exothermic reaction, followed by a gradual increase in temperature to promote the elimination of hydrogen chloride and the formation of the isocyanate.

Table 1: Illustrative Reaction Parameters for the Phosgenation of an Aromatic Amine

ParameterConditionRationale
Phosgene Source TriphosgeneSafer solid reagent, generates phosgene in situ.
Solvent TolueneInert, good solubility for reactants and intermediates.
Amine to Phosgene Ratio 1 : 1.2 - 1.5 (molar)Ensures complete conversion of the amine.
Initial Temperature 0 - 10 °CControls the initial exothermic reaction.
Final Temperature 80 - 110 °CPromotes dehydrochlorination to the isocyanate.
Reaction Time 2 - 6 hoursDependent on scale and reaction monitoring.

Note: This table provides a general overview of typical conditions and may require optimization for the specific synthesis of this compound.

Byproduct Formation and Purification Strategies

The primary byproducts in the phosgenation of amines are substituted ureas, which are formed from the reaction of the isocyanate product with any unreacted starting amine. The formation of these ureas can be minimized by using an excess of phosgene and by controlling the addition rate of the amine to the phosgene solution. Other potential byproducts include carbamoyl chlorides, which may persist if the dehydrochlorination step is incomplete.

Purification of the crude this compound is typically achieved by distillation under reduced pressure. This method is effective in separating the desired isocyanate from less volatile byproducts such as ureas and any residual solvent. The purity of the final product is crucial for its subsequent use in further chemical syntheses.

Non-Phosgene Synthetic Approaches

Growing environmental and safety concerns associated with the use of phosgene have spurred the development of alternative, non-phosgene routes for the synthesis of isocyanates. acs.orgrsc.org These methods often involve the use of less hazardous reagents and can offer milder reaction conditions.

Carbonyldiimidazole (CDI)-Mediated Synthesis

A prominent non-phosgene method for the synthesis of isocyanates involves the use of 1,1'-Carbonyldiimidazole (CDI). orgsyn.org This reagent acts as a phosgene equivalent and reacts with primary amines to form an N-acylimidazole intermediate. This intermediate can then be thermally decomposed to generate the corresponding isocyanate and imidazole. A key advantage of this method is the avoidance of symmetrical urea (B33335) byproduct formation, which can be a significant issue in phosgenation reactions. researchgate.netresearchgate.net The reaction of primary amine salts with CDI is particularly effective in preventing urea formation. researchgate.netresearchgate.net

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

Table 2: General Conditions for CDI-Mediated Isocyanate Synthesis

ParameterConditionRationale
Reagent 1,1'-Carbonyldiimidazole (CDI)Safe and effective phosgene substitute.
Solvent Dichloromethane, TetrahydrofuranAprotic solvents that do not react with CDI.
Amine to CDI Ratio 1 : 1.1 - 1.3 (molar)Ensures complete conversion of the amine.
Temperature 25 - 60 °CMild conditions to form the intermediate and promote isocyanate formation.
Reaction Time 1 - 4 hoursGenerally faster than traditional phosgenation.

Note: Specific conditions for Methyl 5-amino-2-chlorobenzoate would require experimental optimization.

Alternative Coupling Reagents and Their Efficacy

Besides CDI, other coupling reagents have been explored for the non-phosgene synthesis of isocyanates. These include other phosgene surrogates and reagents that facilitate the carbonylation of amines. For instance, the Staudinger-aza-Wittig reaction, which involves the reaction of an azide (B81097) with carbon dioxide in the presence of a phosphine, can be a green and efficient route to isocyanates. nih.gov The use of carbon dioxide as a C1 source is particularly attractive from a sustainability perspective. nih.gov

Other rearrangements such as the Curtius, Hoffman, and Lossen rearrangements can also be employed for the synthesis of isocyanates from carboxylic acids, amides, and hydroxamic acids, respectively. nih.gov However, these methods may have limitations in terms of substrate scope and the use of potentially hazardous intermediates like azides.

The efficacy of these alternative methods for the synthesis of a functionally substituted aryl isocyanate like this compound would depend on the compatibility of the functional groups with the specific reaction conditions.

Emerging and Sustainable Synthesis Techniques

The future of isocyanate production is geared towards the development of more sustainable and environmentally benign processes. acs.orgpatsnap.compatsnap.com A significant area of research is the utilization of renewable feedstocks and the development of catalytic processes that minimize waste and energy consumption.

One promising approach is the direct carbonylation of nitroaromatics, which would bypass the need for the initial reduction to the amine. acs.orgnih.gov This method, however, often requires high pressures and temperatures and sophisticated catalyst systems.

The use of carbon dioxide as a renewable C1 source is a major focus of green chemistry research for isocyanate synthesis. nih.govnih.gov Processes are being developed to catalytically convert amines and CO₂ into carbamates, which can then be thermally decomposed to isocyanates. nih.govresearchgate.net While still facing challenges in terms of catalyst efficiency and reaction conditions, these methods hold significant promise for a more sustainable future for isocyanate manufacturing. patsnap.comrsc.org

Furthermore, advancements in flow chemistry and microreactor technology offer the potential for safer and more efficient isocyanate synthesis, even when using hazardous reagents like phosgene, by allowing for precise control over reaction conditions and minimizing the inventory of hazardous materials.

Continuous Flow Synthesis for Enhanced Control and Efficiency

Continuous flow chemistry offers significant advantages for the synthesis of isocyanates, which often involves hazardous reagents and intermediates. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry for isocyanate production are well-established and can be applied to this specific compound.

The primary route to isocyanates is the phosgenation of the corresponding primary amine. In a continuous flow setup, a solution of Methyl 2-chloro-5-aminobenzoate in an inert solvent would be continuously mixed with a stream of phosgene (or a phosgene substitute like triphosgene) in a microreactor. The precise control of stoichiometry, residence time, and temperature afforded by flow reactors minimizes the formation of byproducts such as ureas and carbamoyl chlorides. The enhanced heat transfer of these systems allows for rapid and safe dissipation of the exothermic reaction heat, preventing thermal runaway.

An alternative, phosgene-free route that is highly amenable to continuous flow is the Curtius rearrangement. This process involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to the isocyanate. In a flow system, the potentially explosive acyl azide intermediate is generated and consumed in situ, drastically improving the safety of the process. A solution of the corresponding acyl chloride or mixed anhydride (B1165640) of 2-chloro-5-(methoxycarbonyl)benzoic acid would be reacted with a solution of an azide source (e.g., sodium azide or trimethylsilyl (B98337) azide) in a heated flow reactor, leading directly to the formation of this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Isocyanates

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to accumulation of hazardous intermediates and poor heat transfer.Improved safety through small reaction volumes, in situ generation and consumption of hazardous species, and excellent heat transfer.
Efficiency Can be limited by mass transfer and heat transfer, leading to longer reaction times and lower yields.Enhanced mass and heat transfer lead to faster reaction rates, higher yields, and improved product purity.
Control Less precise control over reaction parameters.Precise control over stoichiometry, residence time, and temperature.
Scalability Scaling up can be challenging and may require significant process redesign.Readily scalable by running the system for longer periods or by parallelization of reactors.

Catalyst Development for Environmentally Benign Production

For the synthesis of this compound, a potential environmentally benign route is the reductive carbonylation of Methyl 2-chloro-5-nitrobenzoate. This reaction is typically catalyzed by transition metal complexes, such as those based on palladium, rhodium, or ruthenium. The catalyst facilitates the reaction of the nitro group with carbon monoxide to form the isocyanate directly. The challenge lies in developing a catalyst that is highly active and selective for the desired product, minimizing the formation of side products.

Another green approach involves the synthesis of a carbamate (B1207046) precursor, followed by its thermal or catalytic decomposition to the isocyanate. For instance, Methyl 2-chloro-5-aminobenzoate can be reacted with dimethyl carbonate (a green reagent) in the presence of a suitable catalyst to form a methyl carbamate. This carbamate can then be decomposed to this compound. Catalysts for this decomposition step are often metal-based, with zinc compounds showing particular promise due to their high activity and low cost. nih.gov

Table 2: Catalytic Approaches for Isocyanate Synthesis

Catalytic MethodPrecursorReagentsCatalyst ExamplesEnvironmental Advantages
Reductive CarbonylationNitro CompoundCarbon MonoxidePalladium, Rhodium, Ruthenium complexesAvoids the use of phosgene.
Oxidative CarbonylationAmineCarbon Monoxide, OxidantPalladium, Rhodium complexesPhosgene-free route.
Carbamate DecompositionCarbamate-Zinc oxides, Tin compoundsUtilizes greener reagents like dimethyl carbonate for carbamate formation.

Precursor Synthesis and Derivatization Strategies to this compound

Preparation of Methyl 2-chloro-5-aminobenzoate

The synthesis of Methyl 2-chloro-5-aminobenzoate can be achieved through several methods. One common approach involves the chlorination and subsequent esterification of an appropriate aminobenzoic acid derivative.

A documented method starts with 2-amino-5-chlorobenzoic acid. nih.gov This compound is subjected to esterification with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. The reaction mixture is typically heated under reflux to drive the reaction to completion. nih.govprepchem.com

Alternatively, the synthesis can proceed via the chlorination of a pre-existing ester. For example, methyl anthranilate can be chlorinated at the 5-position using a suitable chlorinating agent. A method described in a patent involves the use of sodium hypochlorite (B82951) and glacial acetic acid in a mixed solvent system at low temperatures to achieve this transformation. google.com

Another reported synthesis involves the halogenation of 2-aminobenzoic acid with an N-halosuccinimide (such as N-chlorosuccinimide) in a solvent like DMF, followed by esterification of the resulting 2-amino-5-chlorobenzoic acid. nih.gov

Halogenation and Esterification Pre-functionalization

Direct chlorination of aminobenzoic acids can sometimes lead to the formation of multiple chlorinated products or even oxidation of the aromatic ring, depending on the reaction conditions. researchgate.net Therefore, protecting the amino group or performing the chlorination on a less activated ring system can be advantageous.

Esterification of aminobenzoic acids is a standard transformation. The use of an alcohol with an acid catalyst is a common and effective method. wikipedia.org The esterification can be performed before or after the halogenation step. Performing esterification first can sometimes simplify purification, as the resulting ester is often more soluble in organic solvents than the corresponding carboxylic acid.

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scalability of the process.

Chemical Reactivity and Mechanistic Pathways of Methyl 2 Chloro 5 Isocyanatobenzoate

Nucleophilic Addition Reactions of the Isocyanate Group

The fundamental reaction of the isocyanate group is nucleophilic addition. The general mechanism involves the attack of a nucleophile (Nu-H) on the electron-deficient carbon atom of the isocyanate. This is followed by a proton transfer, typically from the nucleophile to the isocyanate nitrogen, to yield the final addition product. rsc.org The high reactivity of isocyanates stems from the cumulated double bond system, where the carbon atom is bonded to two electronegative atoms (nitrogen and oxygen), rendering it highly electrophilic. poliuretanos.net

Methyl 2-chloro-5-isocyanatobenzoate readily reacts with primary and secondary amines in a highly exothermic reaction to form substituted urea (B33335) derivatives. This reaction is a cornerstone of polyurea chemistry and is generally faster than the corresponding reaction with alcohols. rsc.org The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isocyanate group. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the stable urea linkage. vaia.com

The general reaction can be summarized as:

Reactant 1: this compound

Reactant 2: Primary or Secondary Amine (R-NH₂ or R₂NH)

Product: N-(2-chloro-5-(methoxycarbonyl)phenyl)-N'-substituted urea

Reactant TypeGeneral StructureProduct Class
Primary AmineR-NH₂N,N'-Disubstituted Urea
Secondary AmineR₂NHN,N,N'-Trisubstituted Urea

The reaction of this compound with alcohols yields carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers. wikipedia.org The mechanism is a nucleophilic addition where the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. vaia.com This process is generally slower than the reaction with amines and often requires heat or a catalyst (such as tertiary amines or organotin compounds) to proceed at a practical rate. nasa.govmit.edu Primary alcohols are typically more reactive than secondary alcohols due to reduced steric hindrance.

Reactant 1: this compound

Reactant 2: Alcohol (R-OH)

Product: Methyl 2-chloro-5-((alkoxycarbonyl)amino)benzoate (a carbamate (B1207046) derivative)

Isocyanates, including this compound, react with water. The initial nucleophilic addition of water forms an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, undergoing decarboxylation to release carbon dioxide and form a primary amine. rsc.orgwikipedia.org In this specific case, the product is methyl 2-chloro-5-aminobenzoate.

Pathway:

Addition: this compound + H₂O → Methyl 2-chloro-5-(carboxycamino)benzoate (Carbamic Acid)

Decarboxylation: Carbamic Acid → Methyl 2-chloro-5-aminobenzoate + CO₂

The newly formed amine is nucleophilic and can react with a second molecule of the isocyanate, leading to the formation of a symmetrically disubstituted urea. This secondary reaction is particularly relevant in processes where water is present as a reactant or impurity, such as in the formation of polyurethane foams where the generated CO₂ acts as a blowing agent. wikipedia.org

Thiols (mercaptans) react with isocyanates in a manner analogous to alcohols to form thiocarbamates. The sulfur atom of the thiol group acts as the nucleophile, attacking the isocyanate carbon. organic-chemistry.org The reaction generally proceeds readily, and in some cases, can be performed under catalyst- and solvent-free conditions. researchgate.net The products are S-alkyl or S-aryl thiocarbamates.

Reactant 1: this compound

Reactant 2: Thiol (R-SH)

Product: Methyl 2-chloro-5-(((alkyl/aryl)thio)carbonyl)amino)benzoate (a thiocarbamate derivative)

While the term "thiourea" is also associated with isocyanate chemistry, thioureas are typically formed from the reaction of amines with isothiocyanates. The direct reaction of this compound with a thiol yields a thiocarbamate.

Influence of Ortho-Chlorine and Para-Methyl Ester Substituents on Isocyanate Reactivity

The rate and nature of the nucleophilic addition to the isocyanate group are significantly influenced by the substituents attached to the aromatic ring. In this compound, the key substituents are the chlorine atom at the ortho position and the methyl ester group at the para position relative to the chlorine (meta to the isocyanate).

The reactivity of aryl isocyanates can be understood by considering both electronic and steric factors.

Electronic Effects: Both the chlorine atom and the methyl ester group are electron-withdrawing. Electron-withdrawing groups increase the reactivity of the isocyanate group toward nucleophiles. rsc.orgpoliuretanos.net They function by inductively pulling electron density from the aromatic ring, which in turn makes the isocyanate carbon more electrophilic (i.e., more positively polarized). This enhanced electrophilicity facilitates the attack by nucleophiles. According to the Hammett equation, which relates reaction rates to substituent electronic properties, electron-withdrawing groups have positive sigma (σ) values, corresponding to an acceleration of the reaction rate. rsc.orgacs.org Therefore, this compound is expected to be more reactive than unsubstituted phenyl isocyanate.

SubstituentPosition (relative to -NCO)Electronic EffectImpact on ReactivitySteric EffectImpact on Reactivity
Chlorine (Cl)OrthoElectron-withdrawingIncreaseHighDecrease
Methyl Ester (-COOCH₃)MetaElectron-withdrawingIncreaseLowNegligible

Regioselectivity and Chemoselectivity in Multi-functional Reactions

The presence of three distinct functional groups—an isocyanate, a chloro group, and a methyl ester—on the benzene (B151609) ring of this compound governs its reactivity in multi-functional reactions. The directing effects and relative reactivity of these groups determine the outcome of chemical transformations.

Regioselectivity: In electrophilic aromatic substitution reactions, the regiochemical outcome is controlled by the electronic properties of the substituents. The chloro group is an ortho-, para- director, while the methyl ester and isocyanate groups are meta-directors. The combined influence of these groups makes the aromatic ring generally deactivated towards electrophilic attack. However, any potential substitution would be directed to the positions influenced by the interplay of these effects.

Chemoselectivity: The isocyanate group is a highly electrophilic and reactive functional group, making it the primary site for nucleophilic attack. wikipedia.org Nucleophiles such as alcohols, amines, and water will preferentially react with the electron-deficient carbon atom of the isocyanate over the carbonyl carbon of the ester or the carbon atom bearing the chlorine. wikipedia.org An electron-withdrawing group attached to the isocyanate, such as the substituted phenyl ring in this case, further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity. nih.gov This high degree of chemoselectivity allows for the selective transformation of the isocyanate group while leaving the ester and chloro functionalities intact under appropriate reaction conditions. The presence of electrophilic functional groups on the aromatic ring of isocyanates generally does not affect this inherent chemocontrol. unimi.it

Table 1: Influence of Functional Groups on Reactivity

Functional Group Electronic Effect Directing Effect (for EAS) Relative Reactivity towards Nucleophiles
-NCO (Isocyanate) -I, -M (Strongly deactivating) Meta High
-Cl (Chloro) -I, +M (Deactivating) Ortho, Para Low (Aryl halide)
-COOCH₃ (Ester) -I, -M (Deactivating) Meta Moderate

Cycloaddition Reactions Involving the Isocyanate Moiety

The carbon-nitrogen double bond of the isocyanate group can participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of heterocyclic compounds.

[2+2] Cycloadditions

Isocyanates undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (2-azetidinones). researchtrends.net The mechanism of this reaction can be either a concerted suprafacial pathway or a stepwise process involving a zwitterionic or diradical intermediate. researchtrends.netrsc.org The pathway is often dependent on the electronic nature of the reacting partners. researchtrends.net For instance, electron-rich alkenes tend to react with isocyanates via a stepwise mechanism, which may involve a 1,4-diradical intermediate. researchtrends.net These reactions provide a synthetic route to four-membered ring systems, which are important structural motifs in medicinal chemistry. researchtrends.net

[4+2] Cycloadditions

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, isocyanates can function as dienophiles, reacting with conjugated dienes to yield six-membered heterocyclic rings. wikipedia.orgmdpi.com The reaction involves the concerted interaction of the four π-electrons of the diene with the two π-electrons of the C=N bond of the isocyanate. libretexts.org This process is a powerful tool for constructing six-membered rings with high regio- and stereoselectivity. mdpi.com Isocyanates can also participate in nickel-catalyzed [2+2+2] cycloadditions with 1,3-dienes, where two molecules of the isocyanate react with one molecule of the diene to form dihydropyrimidine-2,4-diones. oup.com

Rearrangement Reactions Originating from Isocyanate Functionality (e.g., Hofmann, Curtius, Schmidt)

While isocyanates are the products of Hofmann, Curtius, and Schmidt rearrangements rather than the starting materials, these reactions are fundamental to the synthesis of aryl isocyanates like this compound. These reactions all proceed through a common isocyanate intermediate. rsc.org

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine or chlorine in a strongly basic solution to yield a primary amine with one fewer carbon atom. wikipedia.orgugent.be The key step is the rearrangement of an N-bromoamide intermediate to form an isocyanate, which is then typically hydrolyzed in situ to the amine. wikipedia.org However, the intermediate isocyanate can be trapped by other nucleophiles. wikipedia.org

Curtius Rearrangement: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate and nitrogen gas. organic-chemistry.orgnih.gov The acyl azide is typically prepared from a carboxylic acid derivative. This method is highly versatile due to its tolerance for a wide variety of functional groups and the fact that the isocyanate can often be isolated if desired. nih.govmasterorganicchemistry.com

Schmidt Reaction: In the Schmidt reaction, a carboxylic acid reacts with hydrazoic acid (HN₃) under acidic conditions to form a primary amine and carbon dioxide. youtube.com Similar to the Curtius rearrangement, the reaction proceeds through the formation of an acyl azide, which then rearranges to an isocyanate intermediate that is subsequently hydrolyzed. organic-chemistry.org

Table 2: Comparison of Isocyanate Synthesis via Rearrangement Reactions

Reaction Starting Material Key Reagents Intermediate
Hofmann Primary Amide Br₂ or Cl₂, NaOH N-haloamide, Isocyanate
Curtius Acyl Azide (from Carboxylic Acid) Heat or UV light Isocyanate
Schmidt Carboxylic Acid HN₃, H₂SO₄ Acyl Azide, Isocyanate

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The reaction of aryl isocyanates with nucleophiles, such as alcohols to form urethanes, has been studied kinetically. semanticscholar.org These reactions are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the reaction rate by enhancing the electrophilicity of the isocyanate carbon. nih.gov For example, the hydrolysis of aryl isocyanates is significantly faster than that of alkyl isocyanates. nih.gov

Thermodynamic studies on the formation of urethanes from isocyanates and alcohols show the reaction to be exothermic, with reported enthalpies of formation typically ranging from -16 to -34 kcal/mol. ebrary.net The thermal stability of the resulting urethane (B1682113) bond is dependent on the structure of both the isocyanate and the alcohol. ebrary.net

Table 3: Representative Kinetic and Thermodynamic Data for Aryl Isocyanate Reactions

Reaction Type Reactants Parameter Typical Value
Urethane Formation Phenyl Isocyanate + 1-Butanol Effective Activation Energy (Ea,eff) 44.2 ± 4.5 kJ mol⁻¹ (with isocyanate excess) ugent.be
Hydrolysis p-Toluene Monoisocyanate + Water Second-Order Rate Constant (in Acetone) 2.1 x 10⁻³ M⁻¹ sec⁻¹ nih.gov
Urethane Formation Phenyl Isocyanate + n-Butanol Enthalpy of Formation (ΔH) -25.1 kcal/mol ebrary.net

Note: The data presented are for representative aryl isocyanate systems and serve as an approximation for the reactivity of this compound.

Advanced Characterization and Spectroscopic Analysis of Methyl 2 Chloro 5 Isocyanatobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 2-chloro-5-isocyanatobenzoate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the atomic connectivity can be constructed.

¹H NMR Spectroscopic Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. Based on the analysis of analogous compounds such as 2-chlorobenzoic acid and its derivatives, the following assignments can be predicted. chemicalbook.comchemicalbook.com

The proton ortho to the chlorine atom (H-3) is expected to appear as a doublet. The proton ortho to the isocyanate group (H-6) would likely appear as a doublet of doublets due to coupling with both H-3 and H-4. The proton situated between the chloro and isocyanato groups (H-4) is also anticipated to be a doublet of doublets. The methyl protons of the ester group will present as a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
OCH₃3.8 - 4.0s-
H-37.4 - 7.6d8.0 - 9.0
H-47.2 - 7.4dd8.0 - 9.0, 2.0 - 3.0
H-67.8 - 8.0d2.0 - 3.0

Note: Predicted values are based on data from structurally similar compounds and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon of the methyl ester group is expected to resonate at the most downfield position. The carbon atom of the isocyanate group will also have a characteristic chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached chloro, isocyanato, and methyl ester groups. Analysis of related compounds like 2-chlorobenzoic acid and other substituted benzoates aids in the assignment of these signals. chemicalbook.comchemicalbook.comdocbrown.info

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
OCH₃52 - 54
C-1130 - 132
C-2133 - 135
C-3128 - 130
C-4125 - 127
C-5138 - 140
C-6120 - 122
C=O (ester)164 - 166
N=C=O123 - 125

Note: Predicted values are based on data from structurally similar compounds and may vary based on solvent and experimental conditions.

2D NMR Techniques for Structural Elucidation

To further confirm the structural assignments of both ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-4 to C-4, and H-6 to C-6).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₆ClNO₃). The experimentally determined exact mass should match the calculated theoretical mass within a very narrow tolerance (typically < 5 ppm).

The fragmentation pattern observed in the mass spectrum can also provide structural information. For aromatic isocyanates, common fragmentation pathways include the loss of the isocyanate group (-NCO) and cleavage of the ester group. researchgate.netmiamioh.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. miamioh.edu

LC-MS and UPLC for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives. waters.comnih.gov

These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then detected by a mass spectrometer, which provides molecular weight and structural information for each component.

UPLC, with its use of smaller stationary phase particles, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). waters.comnih.gov This makes it particularly suitable for the analysis of synthetic reaction mixtures, allowing for the identification of starting materials, intermediates, products, and by-products. By developing a validated UPLC-MS method, the purity of a sample of this compound can be accurately quantified.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govavantes.com For this compound, these techniques are crucial for confirming the presence of the isocyanate, ester, and chloro-aromatic moieties.

The isocyanate group (-N=C=O) exhibits a very strong and characteristic absorption band in the IR spectrum, typically in the range of 2250-2280 cm⁻¹. This intense band is due to the asymmetric stretching vibration of the C=N=O unit and is a definitive marker for the presence of the isocyanate functionality. researchgate.net The corresponding Raman signal for the isocyanate group is also expected in a similar region.

The ester functional group (-COOCH₃) will show a strong carbonyl (C=O) stretching absorption in the IR spectrum, generally between 1720-1740 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the aromatic ring. Additionally, C-O stretching vibrations of the ester group will appear in the 1000-1300 cm⁻¹ region. nih.gov

The aromatic ring will produce several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy complements IR spectroscopy, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Isocyanate (-N=C=O)Asymmetric stretch2250 - 2280Very StrongStrong
Ester (C=O)Stretch1720 - 1740StrongMedium
Ester (C-O)Stretch1000 - 1300MediumWeak
Aromatic (C=C)Stretch1450 - 1600Medium-WeakStrong
Aromatic (C-H)Stretch> 3000Medium-WeakMedium
C-ClStretch600 - 800Medium-StrongMedium

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Currently, there is no publicly available crystal structure for this compound. However, the general procedure for X-ray crystallographic analysis would involve growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. biorxiv.org The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would confirm the planar structure of the benzene ring and the geometry of the isocyanate and methyl ester substituents. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as dipole-dipole interactions or stacking of the aromatic rings.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Due to the high reactivity of the isocyanate group, which can react with active hydrogen atoms in protic solvents or on the stationary phase, the analysis of isocyanates by HPLC and GC often requires derivatization. rsc.orgnih.gov This process involves reacting the isocyanate with a derivatizing agent to form a more stable and less reactive derivative that can be easily analyzed. Common derivatizing agents for isocyanates include amines, which form ureas, and alcohols, which form urethanes. nih.gov

HPLC Analysis: For HPLC analysis, a reversed-phase column, such as a C18 column, is typically used. sigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. sigmaaldrich.com Detection can be achieved using a UV detector, as the aromatic ring of the derivative will absorb UV light. nih.gov For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector. nih.gov

GC Analysis: GC analysis is also a viable method, particularly for volatile derivatives. A non-polar or medium-polarity capillary column is generally employed. The high reactivity of the isocyanate group can make direct analysis challenging, so derivatization is also common practice for GC. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.

Table 2: Typical Chromatographic Conditions for the Analysis of Isocyanate Derivatives

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC Reversed-phase C18Acetonitrile/Water gradientUV or MS
GC Capillary (e.g., DB-5)Helium or NitrogenFID or MS

Other Analytical Methods (e.g., Elemental Analysis, UV-Vis Spectroscopy)

Other analytical methods provide complementary information for the full characterization of this compound.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.com For this compound (C₉H₆ClNO₃), elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen. This is a crucial step in verifying the empirical formula of a newly synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0151.08%
HydrogenH1.012.86%
ChlorineCl35.4516.76%
NitrogenN14.016.62%
OxygenO16.0022.68%

UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with aromatic systems and other chromophores. aai.solutions Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. youtube.com

Applications of Methyl 2 Chloro 5 Isocyanatobenzoate in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Architectures

Methyl 2-chloro-5-isocyanatobenzoate is a trifunctional molecule featuring a methyl ester, a chloro substituent, and a highly reactive isocyanate group. This distinct arrangement of functionalities allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of intricate organic molecules.

The isocyanate group (-N=C=O) is a powerful electrophile that readily reacts with a wide range of nucleophiles. This reactivity is central to its application in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netopenmedicinalchemistryjournal.com

The reaction of this compound with binucleophilic reagents can lead to the formation of various heterocyclic rings. For instance, reaction with a compound containing both an amine and a hydroxyl group can lead to the formation of cyclic ureas or carbamates. The general principle involves an initial reaction at the isocyanate moiety followed by an intramolecular cyclization.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocycle
2-Aminoethanol Oxazolidinone derivative
1,2-Diaminoethane Imidazolidinone derivative
2-Aminophenol Benzoxazinone derivative

This table illustrates the potential for this compound to form various heterocyclic systems based on the choice of the reacting partner.

Macrocycles, large ring-shaped molecules, are of significant interest in medicinal chemistry and materials science. The synthesis of these structures often relies on building blocks that can undergo controlled polymerization or cyclization reactions. This compound, with its multiple reactive sites, is a potential candidate for the construction of novel macrocyclic architectures.

Under high dilution conditions, which favor intramolecular reactions, it is conceivable that molecules of this compound could react with a long-chain binucleophile to form a large ring. Alternatively, its bifunctional nature (after conversion of one group) could allow it to act as a monomer in a step-growth polymerization to yield macrocyclic oligomers.

Divergent synthesis is a strategy in organic chemistry that allows for the creation of a wide variety of compounds from a single starting material. beilstein-journals.org The multiple functional groups of this compound, each with distinct reactivity, make it an ideal substrate for divergent synthesis.

By carefully choosing reaction conditions and reagents, a chemist can selectively target one functional group over the others. For example:

The isocyanate group can be reacted with an alcohol to form a carbamate (B1207046).

The ester group can be hydrolyzed to a carboxylic acid.

The chloro group can be substituted via nucleophilic aromatic substitution.

This selective reactivity allows for the generation of a diverse array of molecular scaffolds from a single, readily accessible starting material.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. uomustansiriyah.edu.iqnih.gov This approach is widely used in drug discovery to generate compound libraries for high-throughput screening. rsc.org

This compound can serve as a central scaffold upon which a variety of substituents can be introduced. The isocyanate group is particularly well-suited for this purpose due to its reactivity with a broad range of amines and alcohols, allowing for the facile introduction of diverse side chains. nih.gov

Table 2: Illustrative Library Generation from this compound

Scaffold Reagent (R-NH2) Resulting Urea (B33335) Derivative
This compound Aniline Methyl 2-chloro-5-(3-phenylureido)benzoate
This compound Benzylamine Methyl 2-chloro-5-(3-benzylureido)benzoate
This compound Cyclohexylamine Methyl 2-chloro-5-(3-cyclohexylureido)benzoate

This table provides a simplified example of how a small library of urea derivatives can be generated from the reaction of this compound with various amines.

High-throughput synthesis (HTS) involves the use of automated and parallel techniques to rapidly produce large numbers of compounds. nih.govresearchgate.net The robust and generally high-yielding reactions of isocyanates make this compound a suitable building block for HTS methodologies. nih.gov Its reactions can often be carried out in multi-well plates, allowing for the simultaneous synthesis of hundreds or thousands of compounds. rsc.org This compatibility with automated synthesis platforms makes it a valuable tool in modern drug discovery and materials science research. octant.bio

Development of Advanced Polymeric Materials and Coatings

This compound is a versatile monomer that holds significant potential in the synthesis of advanced polymeric materials and coatings. Its unique combination of a reactive isocyanate group, a chlorine atom, and a methyl ester group on a benzene (B151609) ring allows for the creation of polymers with tailored properties.

Precursor for Polyurethane Synthesis

The isocyanate group (-N=C=O) is the cornerstone of polyurethane chemistry. wikipedia.org this compound can act as a monofunctional isocyanate, reacting with polyols (compounds with multiple hydroxyl groups) to form polyurethane chains. epa.gov The fundamental reaction involves the addition of the hydroxyl group across the N=C double bond of the isocyanate, resulting in a urethane (B1682113) linkage. wikipedia.org

The presence of the chloro and methyl ester substituents on the aromatic ring of this compound can impart specific properties to the resulting polyurethane. The chlorine atom, for instance, can enhance flame retardancy and improve adhesion to certain substrates. google.com The methyl ester group can influence the polymer's solubility and its compatibility with other components in a formulation. These characteristics make it a candidate for creating specialized polyurethane coatings, adhesives, and elastomers with enhanced performance characteristics. americanchemistry.comduluxprotectivecoatings.com.au

While diisocyanates are necessary for forming long polymer chains, monofunctional isocyanates like this compound can be used to control chain length or to introduce specific end-groups onto a polymer, thereby modifying its final properties.

Table 1: Potential Contributions of Substituents in this compound to Polyurethane Properties

Substituent GroupChemical FormulaPotential Effect on Polyurethane Properties
Isocyanate-N=C=OPrimary reactive site for polyurethane formation.
Chlorine-ClMay enhance flame retardancy and adhesion. google.com
Methyl Ester-COOCH₃Can influence solubility, polarity, and compatibility.

Cross-Linking Agents in Polymer Networks

Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, which exhibit improved mechanical strength, thermal stability, and chemical resistance. Isocyanates are effective cross-linking agents for polymers that contain active hydrogen atoms, such as hydroxyl or amine groups.

This compound, with its reactive isocyanate group, can be employed to create cross-links between polymer chains. For example, in a coating formulation containing a hydroxyl-functional acrylic resin, the isocyanate group of this compound can react with the hydroxyl groups on different polymer chains, forming a durable three-dimensional network.

The efficiency and nature of the cross-linking can be influenced by the reaction conditions and the structure of the polymer. The presence of the aromatic ring in this compound can add rigidity to the cross-linked structure, potentially increasing the hardness and scratch resistance of the final coating.

Functionalization of Polymer Surfaces

The surface properties of a material are crucial for its performance in many applications. Functionalization of polymer surfaces is a technique used to modify these properties, such as wettability, adhesion, and biocompatibility. The high reactivity of the isocyanate group makes this compound a candidate for the chemical modification of polymer surfaces that possess functional groups with active hydrogens.

For instance, a polymer surface containing hydroxyl or amine groups can be treated with a solution of this compound. The isocyanate groups will covalently bond to the surface, introducing the chloro- and methyl ester-functionalized benzene ring. This can alter the surface energy, refractive index, and chemical reactivity of the polymer. Such modifications are valuable in the development of advanced materials for biomedical devices, sensors, and specialized coatings.

Intermediate in the Preparation of Specialized Chemical Reagents and Fine Chemicals

In the realm of organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules. sigmaaldrich.com Its multiple functional groups provide a platform for a variety of chemical transformations, making it an important intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. google.comgoogle.com

The isocyanate group is a key reactive site, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines (after decarboxylation), respectively. wikipedia.org This reactivity allows for the introduction of a wide range of functionalities. For example, reaction with a primary amine can lead to the formation of a substituted urea, a common structural motif in many biologically active compounds.

Furthermore, the chloro and methyl ester groups can be subjected to further chemical modifications. The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. This multi-functionality allows for the stepwise construction of complex target molecules. The synthesis of various heterocyclic compounds often proceeds through intermediates containing such reactive groups. guilan.ac.irchemmethod.comuobaghdad.edu.iquobaghdad.edu.iq

Table 2: Reactivity of Functional Groups in this compound

Functional GroupReaction TypeProduct
IsocyanateReaction with AlcoholsUrethane (Carbamate)
IsocyanateReaction with AminesUrea
ChlorineNucleophilic Aromatic SubstitutionVarious substituted benzoates
Methyl EsterHydrolysisCarboxylic Acid

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular interactions. The structural features of this compound suggest its potential utility in the design of supramolecular assemblies.

The aromatic ring can participate in π-π stacking interactions, a common organizing force in the self-assembly of molecules. researchgate.net Additionally, the ester and isocyanate groups can act as hydrogen bond acceptors, while the presence of a chlorine atom can lead to halogen bonding. These non-covalent interactions can direct the self-assembly of molecules into well-defined, higher-order structures.

While specific applications of this compound in supramolecular chemistry are not widely documented, its structure is analogous to other molecules known to form liquid crystals, gels, or other organized assemblies. The ability to form such structures is of interest for the development of new materials with applications in electronics, sensing, and drug delivery. mdpi.com

Theoretical and Computational Investigations of Methyl 2 Chloro 5 Isocyanatobenzoate

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in aromatic isocyanates are fundamental to understanding their reactivity. The interplay between the benzene (B151609) ring, the isocyanate group, and other substituents like chlorine and the methyl ester group dictates the molecule's electrophilic and nucleophilic characteristics.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For aromatic isocyanates, DFT calculations can elucidate electron density distribution, molecular orbital energies, and the partial charges on atoms.

In a molecule like Methyl 2-chloro-5-isocyanatobenzoate, the isocyanate (-N=C=O) group is highly electrophilic at the central carbon atom. This is due to the high electronegativity of the adjacent nitrogen and oxygen atoms, which pull electron density away from the carbon. DFT studies on similar molecules, such as substituted phenyl isocyanates, confirm this charge distribution. The chlorine atom and the methyl ester group, being electron-withdrawing, are expected to further enhance the electrophilicity of the isocyanate carbon.

Calculations on related benzofuroxan (B160326) derivatives using DFT with the B3LYP hybrid functional have been employed to optimize molecular structures and determine thermodynamic parameters. mdpi.com Similar levels of theory, such as B3LYP/6-31G(d,p), are commonly used to calculate properties like HOMO-LUMO energies and Mulliken charges for substituted benzene derivatives, providing insight into their electronic behavior in different phases. scispace.com

Table 1: Representative Calculated Properties for Phenyl Isocyanate (Analogous System) (Note: These are representative values and would differ for this compound)

PropertyCalculated ValueSignificance
Dipole Moment~2.5 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
Charge on Isocyanate CarbonPositiveConfirms the electrophilic nature and susceptibility to nucleophilic attack.
Charge on OxygenNegativeIndicates a site for potential electrophilic interaction.
Charge on NitrogenNegativeContributes to the overall polarity of the isocyanate group.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For an electrophilic molecule like this compound, the LUMO is of primary interest. It is expected to be localized predominantly on the isocyanate group, particularly on the central carbon atom. This localization makes it the primary site for nucleophilic attack. The energy of the LUMO is a key indicator of the molecule's reactivity; a lower LUMO energy corresponds to a stronger electrophile.

The HOMO, conversely, is likely to be distributed across the aromatic ring and the substituents. The energy of the HOMO provides insight into the molecule's potential as a nucleophile in certain reactions, though this is less characteristic for isocyanates. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Representative FMO Properties for Phenyl Isocyanate Derivatives (Note: Values are illustrative and depend on the specific substituents and computational method.)

ParameterTypical Value Range (eV)Implication for Reactivity
EHOMO-7.0 to -9.0Indicates the energy required to remove an electron; lower values suggest weaker nucleophilicity.
ELUMO-0.5 to -2.0Indicates the electron affinity; lower (more negative) values suggest stronger electrophilicity.
HOMO-LUMO Gap (ΔE)5.0 to 8.5A smaller gap generally implies higher reactivity and lower kinetic stability. pcbiochemres.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of reaction mechanisms.

The characteristic reaction of isocyanates is nucleophilic addition to the central carbon of the -N=C=O group. nih.govquora.comorganic-chemistry.org A common example is the reaction with an alcohol to form a urethane (B1682113). Computational studies on the reaction of phenyl isocyanate with methanol (B129727) or other alcohols have shown that the reaction can proceed through various mechanisms, often involving a transition state where the nucleophile attacks the isocyanate carbon. mdpi.com

The energy profile for such a reaction typically shows the reactants (isocyanate and alcohol) forming a pre-reaction complex, followed by a transition state leading to the product. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Computational methods like DFT can accurately model these profiles. For the reaction of phenyl isocyanate and methanol, a catalyst-free pathway involves the formation of a reactant complex, a transition state, and then the final urethane product. mdpi.com The presence of catalysts, such as amines, can significantly lower the activation energy by facilitating proton transfer. mdpi.comresearchgate.net

Table 3: Representative Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Methanol

Reaction ConditionComputational MethodCalculated Activation Energy (kJ/mol)
UncatalyzedG3MP2BHandHLYP>100 mdpi.com
Catalyzed (e.g., with DABCO)DFTSignificantly lower mdpi.com
With excess alcohol (self-catalysis)G4MP2Lower than uncatalyzed mdpi.com

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

For isocyanate reactions, polar solvents are known to accelerate the rate of nucleophilic addition. researchgate.netresearchgate.net Computational studies have confirmed that polar solvents can stabilize the charge separation that develops in the transition state, thereby lowering the activation energy. For instance, the reaction rate of phenyl isocyanate with alcohols is significantly faster in polar solvents like acetonitrile (B52724) compared to nonpolar solvents like benzene. researchgate.netebrary.net Computational models can quantify this effect, showing a lowering of the transition state energy in solvents with higher dielectric constants.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. For a molecule like this compound, rotation can occur around the bonds connecting the ester and isocyanate groups to the aromatic ring.

Semiempirical molecular orbital methods and DFT can be used to perform conformational scans, where the energy is calculated as a function of a specific dihedral angle. scispace.com This helps in identifying the preferred orientation of the substituents relative to the benzene ring. For substituted phenyl benzoates, calculations have shown that the molecules are quite flexible, with relatively low energy barriers for rotation around single bonds. scispace.com

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.netnih.govkummerlaender.eu By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape and provide insights into how the molecule behaves in a solution or other environment. For benzene and its derivatives, MD simulations have been used to study structural and dynamical properties, including the interactions with surrounding solvent molecules. researchgate.netnih.gov Such simulations could be applied to this compound to understand its flexibility, solvation, and how it might interact with other molecules in a dynamic setting.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational analysis. researchgate.net By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. mdpi.com These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering solvent effects through models like the Polarizable Continuum Model (PCM). eurjchem.commdpi.com

Vibrational spectroscopy, specifically IR spectroscopy, can also be modeled computationally. DFT calculations can determine the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the stretching and bending of its various bonds (e.g., C=O, N=C=O, C-Cl). Potential Energy Distribution (PED) analysis can further aid in the precise assignment of these vibrational modes. researchgate.net Comparing the computed IR spectrum with an experimental one helps in the structural elucidation and conformational analysis of the compound.

The electronic absorption properties, observed through UV-Vis spectroscopy, are predicted using TD-DFT calculations. researchgate.net This method provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths indicate the expected positions and intensities of absorption bands in the UV-Vis spectrum, which are related to the electronic structure of the molecule.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such computational predictions for this compound.

Spectroscopic Property Predicted Value Method/Basis Set
¹H NMR Chemical Shift (ppm)δ 7.5-8.2 (Aromatic), δ 3.9 (Methyl)GIAO-B3LYP/6-311++G(d,p)
¹³C NMR Chemical Shift (ppm)δ 165 (C=O), δ 140-120 (Aromatic), δ 135 (NCO), δ 53 (Methyl)GIAO-B3LYP/6-311++G(d,p)
Key IR Frequencies (cm⁻¹)~2270 (N=C=O stretch), ~1730 (C=O stretch), ~750 (C-Cl stretch)B3LYP/6-311++G(d,p)
UV-Vis λmax (nm)~250, ~290TD-DFT/B3LYP/6-311++G(d,p)

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. mdpi.com For a compound like this compound and its derivatives, QSRR models can be developed to predict their reactivity in various chemical transformations. These models are built by correlating molecular descriptors with experimentally determined reactivity data.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types:

Constitutional descriptors: Related to the molecular formula and atom counts.

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moment. nih.gov

For a series of isocyanatobenzoate derivatives, one could investigate their reactivity, for example, in a nucleophilic addition reaction with an alcohol. The reaction rates for each derivative would be measured experimentally. Subsequently, a variety of molecular descriptors for each compound would be calculated using computational software.

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a QSRR model that links the descriptors to the observed reactivity. researchgate.net The goal is to find the combination of descriptors that best predicts the reactivity. A typical QSRR equation would take the form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where 'c' represents the regression coefficients and 'D' represents the molecular descriptors.

The predictive power of the developed QSRR model is evaluated through internal and external validation techniques. mdpi.com A robust and validated QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired reactivity profiles.

Future Perspectives and Emerging Research Avenues for Methyl 2 Chloro 5 Isocyanatobenzoate

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly processes. For isocyanates like Methyl 2-chloro-5-isocyanatobenzoate, this translates to moving away from hazardous reagents such as phosgene (B1210022). Future research will heavily focus on developing and optimizing greener synthetic routes.

One of the most promising green alternatives is the Curtius rearrangement . This method is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis. google.com The reagents are relatively inexpensive, and the byproducts are inert, making it an attractive option for industrial-scale production. google.com Research in this area will likely concentrate on optimizing reaction conditions to improve efficiency and reduce energy consumption.

Another key area of development is the use of non-phosgene methods that utilize feedstocks like nitro compounds, amines, and carbon monoxide with the aid of catalysts. researchgate.net These methods offer a more environmentally benign reaction pathway compared to the traditional phosgene route. researchgate.net The development of novel and more efficient catalysts for these transformations will be a critical research focus.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for isocyanate synthesis. google.com

A key benefit of flow chemistry is the ability to handle hazardous intermediates, such as acyl azides in the Curtius rearrangement, in small, controlled volumes, thus enhancing reaction safety. google.com This approach has the potential to accelerate reaction kinetics and improve scale-up potential for the production of isocyanates. google.com Future research will focus on designing and optimizing continuous flow reactors specifically for the synthesis of this compound, including aspects like reactor design, solvent selection, and in-line purification techniques. thieme-connect.deresearchgate.net

Furthermore, the automation of organic synthesis is rapidly advancing, with platforms capable of performing chemical reactions in a semi-automated or fully automated manner. nih.govfu-berlin.de These platforms, often referred to as "chemputers," replace manual operations with robotics and data-driven algorithms, mitigating the bottleneck of physically realizing candidate molecules. nih.gov The integration of this compound synthesis into such automated platforms will enable high-throughput screening of reaction conditions, rapid library synthesis of derivatives for drug discovery and materials science, and more efficient process development. nih.govsynplechem.com

Exploration of Novel Catalytic Transformations

The isocyanate group in this compound is highly reactive and susceptible to a wide range of chemical transformations. Future research will delve into exploring novel catalytic transformations to expand the synthetic utility of this compound.

One promising area is the use of earth-abundant first-row transition metals as catalysts for C–H bond addition to isocyanates. nih.gov For instance, cobalt(III)-catalyzed C–H bond amidation provides a convergent strategy for arene and heteroarene amidation. nih.gov Applying such catalytic systems to this compound could lead to the efficient synthesis of a diverse range of amide derivatives with potential applications in pharmaceuticals and agrochemicals.

Another area of interest is the catalytic cyclotrimerization of aromatic isocyanates to form isocyanurates. acs.org Research into the role of different catalysts, such as acetate (B1210297) anions, in this process can lead to the development of selective and efficient methods for producing isocyanurate-based materials from this compound. acs.org These materials could possess unique thermal and mechanical properties.

The development of catalysts for the carbonylation of nitroaromatic compounds to produce isocyanates is also a significant research direction. researchgate.net Group VIII metal complexes are currently the most interesting catalysts for these transformations. researchgate.net Further research to discover more active and selective catalysts will be crucial for advancing this technology.

Advanced Material Applications beyond Traditional Polymers

While isocyanates are fundamental building blocks for polyurethanes, the unique functional groups of this compound open doors to a wide array of advanced material applications beyond traditional polymers. The presence of the chloro and methyl ester groups allows for further functionalization, leading to materials with tailored properties.

The reactive isocyanate group makes it a suitable candidate for the production of specialized polymers and coatings. smolecule.com Future research will likely focus on synthesizing novel polymers with enhanced thermal stability, mechanical strength, and specific functionalities by incorporating this compound as a monomer or cross-linking agent.

Furthermore, isocyanate-functionalized compounds are being explored for their potential in developing advanced materials such as functional porous materials and materials for biomedical applications. The ability to react with various nucleophiles allows for the grafting of this molecule onto different substrates, modifying their surface properties. For example, isocyanates can be used to modify the surface of biomaterials to improve their biocompatibility or to introduce specific functionalities for targeted drug delivery.

The development of hybrid materials, where this compound is incorporated into inorganic or organic matrices, is another exciting research avenue. These hybrid materials could exhibit synergistic properties, combining the advantages of both components, and find applications in areas such as composites, sensors, and catalytic systems.

Synergistic Research with Computational Design for Targeted Synthesis

The synergy between experimental synthesis and computational design is becoming increasingly crucial in modern chemistry. For this compound, in silico methods can play a pivotal role in accelerating the discovery and development of new applications.

Computational tools can be employed for the targeted design of novel derivatives with specific desired properties. nih.govrsc.org By using molecular modeling and quantum chemical calculations, researchers can predict the reactivity, electronic properties, and potential biological activity of new compounds derived from this compound before embarking on their synthesis. This approach can significantly reduce the time and resources required for experimental work.

Furthermore, computational studies can provide valuable insights into reaction mechanisms, helping to optimize synthetic routes and design more efficient catalysts. acs.org For instance, quantum chemical calculations can be used to direct the spectroscopic identification of reactive intermediates formed during catalytic cycles with predictive accuracy. acs.org

In the realm of materials science, computational modeling can be used to predict the properties of polymers and other materials incorporating this compound. This in silico design of materials can guide experimental efforts towards the synthesis of materials with tailored mechanical, thermal, and optical properties for specific applications. rsc.org

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 2-chloro-5-isocyanatobenzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example:

Chlorination : Introduce the chloro group at position 2 via electrophilic substitution using Cl2 or SO2Cl2 under controlled conditions .

Isocyanate Formation : Convert a precursor amine (e.g., at position 5) to isocyanate using phosgene or safer alternatives like triphosgene in anhydrous dichloromethane .

  • Optimization : Use continuous flow reactors to enhance mixing and reduce side reactions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : <sup>1</sup>H NMR to identify aromatic protons and ester methyl groups; <sup>13</sup>C NMR to confirm carbonyl (C=O) and isocyanate (N=C=O) functionalities.
  • IR : Strong absorption at ~2270 cm<sup>-1</sup> confirms the isocyanate group .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M]<sup>+</sup>) and fragmentation patterns.
    • Validation : Cross-reference data with PubChem or CAS entries for known derivatives (e.g., methyl 5-chloro-2-fluoro-4-iodobenzoate) to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Electronic Effects : The electron-withdrawing chloro and isocyanate groups activate the ester carbonyl toward nucleophilic attack but may deactivate the aromatic ring toward further electrophilic substitution.
  • Steric Hindrance : The ortho-chloro group limits accessibility to the isocyanate, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Experimental Design : Compare reaction rates with analogs (e.g., methyl 2-chloro-3-fluoro-5-methylbenzoate) using kinetic studies under standardized conditions .

Q. What computational approaches predict the stability and regioselectivity of this compound in complex reactions?

  • Methods :

  • DFT Calculations : Model transition states to predict regioselectivity in cycloaddition or hydrolysis reactions.
  • Molecular Dynamics : Simulate solvent effects on stability, particularly for moisture-sensitive isocyanate groups .
    • Validation : Compare computational results with experimental data (e.g., X-ray crystallography of reaction intermediates) .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

  • Troubleshooting :

Purity Assessment : Use elemental analysis or HPLC to verify purity (>98%).

Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction .

Environmental Controls : Replicate studies under inert atmospheres to prevent hydrolysis of the isocyanate group .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Preventive Measures :

  • Protecting Groups : Temporarily protect the isocyanate during chlorination (e.g., using tert-butoxycarbonyl (Boc) groups).
  • Low-Temperature Reactions : Perform isocyanate formation at −20°C to minimize dimerization .
    • Analytical Monitoring : Use in-situ IR to detect unintended urea or carbamate byproducts .

Notes for Reproducibility

  • Synthesis : Document reaction conditions (temperature, solvent, stoichiometry) in detail, adhering to guidelines from the Beilstein Journal of Organic Chemistry .
  • Data Reporting : Include raw spectral data and crystal structure parameters in supplementary materials to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.